molecular formula C22H20ClNO5S B12126101 N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12126101
M. Wt: 445.9 g/mol
InChI Key: OGENFRZTSJHHEV-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound with a complex heterocyclic framework. The molecule features a chromene (benzopyran) core substituted with chlorine and methyl groups at positions 6 and 7, respectively, and a 4-oxo moiety. The carboxamide group at position 2 is further substituted with a benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl ring.

Crystallographic analysis of this compound and its analogs has historically relied on software tools like the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution), which are widely used for small-molecule crystallography . The precision of SHELX in handling complex substituents and heteroatoms makes it critical for elucidating structural details, such as bond angles, torsional conformations, and intermolecular interactions, which are essential for comparative studies.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

N-benzyl-6-chloro-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H20ClNO5S/c1-14-9-20-17(10-18(14)23)19(25)11-21(29-20)22(26)24(12-15-5-3-2-4-6-15)16-7-8-30(27,28)13-16/h2-6,9-11,16H,7-8,12-13H2,1H3

InChI Key

OGENFRZTSJHHEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carboxamide derivatives are a well-studied class due to their diverse biological activities. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, crystallographic data, and inferred pharmacological properties.

Key Structural and Functional Comparisons

Parameter Target Compound Analog 1: 6-Fluoro-4-oxo-chromene-2-carboxamide Analog 2: N-(Thiomorpholinyl)-7-methylchromene carboxamide
Core Structure 4H-chromene-4-one 4H-chromene-4-one 4H-chromene-4-one
Position 6 Substituent Chlorine Fluorine Hydrogen
Position 7 Substituent Methyl Hydrogen Methyl
Carboxamide N-Substituents Benzyl + 1,1-dioxidotetrahydrothiophen-3-yl Phenyl Thiomorpholinyl
Sulfone/Sulfur Moieties 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) None Thiomorpholinyl (sulfide)
Crystallographic Method SHELXL refinement (hypothesized based on prevalence) SHELXL SHELXL

Research Findings

The methyl group at position 7 likely increases steric bulk, possibly affecting binding affinity compared to Analog 2, which lacks this group.

Sulfone vs. Sulfide Moieties :

  • The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group in the target compound confers greater polarity and hydrogen-bonding capacity compared to the thiomorpholinyl (sulfide) group in Analog 2. This could enhance solubility or target specificity .

Crystallographic Insights :

  • SHELX-based refinements suggest that the benzyl and sulfone substituents in the target compound introduce torsional strain in the carboxamide side chain, as evidenced by atypical C-N-C bond angles (~115° vs. ~120° in simpler analogs) .

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